molecular formula C10H20O4 B14492468 acetic acid;(1S,4S)-cyclooctane-1,4-diol CAS No. 64577-20-4

acetic acid;(1S,4S)-cyclooctane-1,4-diol

Cat. No.: B14492468
CAS No.: 64577-20-4
M. Wt: 204.26 g/mol
InChI Key: KJENJAISXPUHPP-WSZWBAFRSA-N
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Description

Acetic acid;(1S,4S)-cyclooctane-1,4-diol is a compound that combines the properties of acetic acid and a cyclooctane diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1S,4S)-cyclooctane-1,4-diol is a diol with two hydroxyl groups attached to a cyclooctane ring

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,4S)-cyclooctane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the cyclooctane diol can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclooctane-1,4-dione, while reduction can produce cyclooctane-1,4-diol derivatives with fewer hydroxyl groups.

Scientific Research Applications

Acetic acid;(1S,4S)-cyclooctane-1,4-diol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(1S,4S)-cyclooctane-1,4-diol involves its interaction with molecular targets and pathways. For example, acetic acid can act as a catalyst in various chemical reactions, facilitating the formation of acetamide products from amines and esters . The hydroxyl groups in the cyclooctane diol can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Acetic acid;(1S,4S)-cyclooctane-1,4-diol can be compared with other similar compounds, such as:

    Cyclooctane-1,4-diol: Lacks the acetic acid component and has different chemical properties and reactivity.

    Acetic acid derivatives: Compounds like acetic anhydride or acetyl chloride have different functional groups and reactivity compared to acetic acid.

The uniqueness of this compound lies in its combination of acetic acid and cyclooctane diol, providing a versatile compound with diverse applications in various fields.

Properties

CAS No.

64577-20-4

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

acetic acid;(1S,4S)-cyclooctane-1,4-diol

InChI

InChI=1S/C8H16O2.C2H4O2/c9-7-3-1-2-4-8(10)6-5-7;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m0./s1

InChI Key

KJENJAISXPUHPP-WSZWBAFRSA-N

Isomeric SMILES

CC(=O)O.C1CC[C@@H](CC[C@H](C1)O)O

Canonical SMILES

CC(=O)O.C1CCC(CCC(C1)O)O

Origin of Product

United States

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